éteres bencílicos
Benzylethers, also known as benzyl ethers, are a class of organic compounds characterized by the presence of an ether group (-O-) bonded to a benzene ring. These compounds are widely used in various applications due to their structural diversity and chemical versatility. Benzylethers can be synthesized via several methods including direct alkylation of phenol derivatives or through the reaction between benzyl halides and alcohols. They exhibit varying degrees of reactivity, with substituted benzyl ethers often displaying enhanced stability compared to unsubstituted counterparts. In the pharmaceutical industry, benzylethers are frequently employed as intermediates in drug synthesis due to their functional group diversity, which allows for facile modification into more complex molecules. Additionally, these compounds find applications in perfume and cosmetic industries owing to their aromatic properties and potential use in fragrance formulation. Due to their structural characteristics, benzylethers can also serve as precursors in the production of other organic compounds through substitution reactions or further derivatization processes.

Estructura | Nombre químico | CAS | MF |
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N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | 1706084-04-9 | C15H18FN3O3 |
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Benzenepropanamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-methoxy- | 1798463-15-6 | C19H22ClNO3 |
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2-(4-{(4-fluorophenyl)methoxymethyl}piperidin-1-yl)methylpyridine; oxalic acid | 1396878-07-1 | C21H25FN2O5 |
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25244-02-4 | C12H19NO | |
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1-2-bromo-1-(tert-butoxy)ethyl-3-chlorobenzene | 1248323-78-5 | C12H16BrClO |
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Desnitro Pretomanid | 1131005-00-9 | C14H13F3N2O3 |
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6-Deoxy-altro-heptose; β-L-Furanose-form, 1,2-Isopropylidene, 3,5-dibenzyl | 68354-74-5 | C24H30O6 |
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6-Deoxy-galacto-heptose; α-D-Furanose-form, 3-Benzyl, 1,2-isopropylidene | 168103-03-5 | C17H24O6 |
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Coryphanthine; (S)-form | 88147-90-4 | C12H20NO |
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1-bromo-3-2-bromo-1-(butan-2-yloxy)ethylbenzene | 1247643-49-7 | C12H16Br2O |
Literatura relevante
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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3. Book reviews
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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